SM-164

Vue d'ensemble

Description

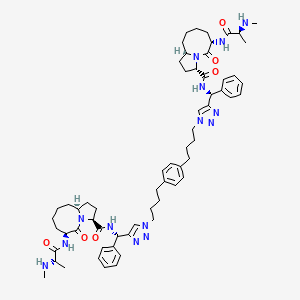

SM-164 est un nouveau mimétique bivalent de l'activateur de caspases dérivé de la mitochondrie (Smac). Il a été développé comme un agent anticancéreux puissant qui induit l'apoptose et la régression tumorale en ciblant les protéines inhibitrices de l'apoptose cellulaire (cIAP)-1/2 et la protéine inhibitrice de l'apoptose liée à l'X (XIAP) . Ce composé a montré une promesse significative dans les études précliniques pour sa capacité à induire l'apoptose dans les cellules tumorales et à obtenir une régression tumorale sans toxicité dans les tissus normaux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SM-164 est synthétisé par une série de réactions chimiques qui impliquent le couplage de deux analogues mimétiques de Smac. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau mimétique de Smac : La structure de base du mimétique de Smac est synthétisée par une série de réactions organiques, y compris la formation de liaison amide et la cyclisation.

Couplage des analogues mimétiques de Smac : Les deux analogues mimétiques de Smac sont couplés ensemble à l'aide d'une molécule de liaison pour former la structure bivalente de this compound.

Purification et caractérisation : Le produit final est purifié à l'aide de techniques chromatographiques et caractérisé à l'aide de méthodes spectroscopiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM).

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires à celles décrites ci-dessus, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. L'utilisation de systèmes de synthèse et de purification automatisés peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

SM-164 subit plusieurs types de réactions chimiques, y compris :

Dégradation de cIAP-1/2 : This compound induit la dégradation des protéines inhibitrices de l'apoptose cellulaire (cIAP)-1/2, conduisant à l'activation des caspases et à l'apoptose.

Antagonisme de XIAP : This compound se lie à la protéine inhibitrice de l'apoptose liée à l'X (XIAP) et l'antagonise, favorisant ainsi l'apoptose.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse de this compound comprennent :

Dérivés d'amines et d'acides carboxyliques : Ceux-ci sont utilisés dans la formation de liaisons amides.

Molécules de liaison : Ceux-ci sont utilisés pour coupler les analogues mimétiques de Smac.

Principaux produits formés

Le principal produit formé à partir des réactions impliquant this compound est le composé mimétique bivalent de Smac lui-même. La dégradation de cIAP-1/2 et l'antagonisme de XIAP conduisent à l'activation des caspases et à l'induction de l'apoptose dans les cellules tumorales .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, y compris :

Recherche sur le cancer : this compound est largement étudié pour son potentiel en tant qu'agent anticancéreux.

Radiosensibilisation : this compound a été étudié pour sa capacité à améliorer la sensibilité des cellules cancéreuses à la radiothérapie.

Inhibition de la métastase : This compound a montré un potentiel dans l'inhibition de la métastase du cancer du sein triple négatif vers les os et les poumons dans des études précliniques.

Mécanisme d'action

This compound exerce ses effets en ciblant et en dégradant les protéines inhibitrices de l'apoptose cellulaire (cIAP)-1/2 et en antagonisant la protéine inhibitrice de l'apoptose liée à l'X (XIAP). La dégradation de cIAP-1/2 conduit à l'activation des caspases, qui sont des protéases qui jouent un rôle crucial dans l'exécution de l'apoptose. En antagonisant XIAP, this compound libère des caspases actives de la liaison inhibitrice de XIAP, favorisant ainsi l'apoptose . Les cibles moléculaires et les voies impliquées dans le mécanisme d'action de this compound comprennent la voie d'apoptose médiée par le récepteur du facteur de nécrose tumorale (TNF) et la voie d'apoptose médiée par la mitochondrie .

Applications De Recherche Scientifique

SM-164 is a bivalent Smac mimetic compound with anticancer properties . It functions by promoting apoptosis (programmed cell death) in tumor cells .

Scientific Research Applications

This compound is being explored for its potential in cancer therapy, often in combination with other treatments .

Anticancer Agent this compound is developed as an anticancer agent . It plays its antitumor roles through inducing degradation of cellular inhibitor of apoptosis protein (cIAP)-1/2, antagonizing X-linked inhibitor of apoptosis protein (XIAP) and inducing TNFα–dependent apoptosis in tumor cells .

Apoptosis Induction this compound has demonstrated the ability to induce apoptosis in tumor cells . It achieves this by targeting and binding to cIAP-1, cIAP-2, and XIAP proteins, which are involved in inhibiting apoptosis . By binding to these proteins, this compound effectively antagonizes their function, promoting caspase activation and apoptosis .

Sensitization to other therapies

- Chemotherapy this compound can enhance the effectiveness of chemotherapeutic agents like Doxorubicin by promoting apoptosis signaling and suppressing survival signaling in cancer cells .

- Radiosensitization this compound has been shown to act as a radiosensitizing agent in breast cancer cells, enhancing their response to radiation therapy . The mechanism involves caspase activation and apoptosis induction .

- Tumor regression this compound induces rapid cIAP-1 degradation and strong apoptosis in xenograft tumor tissues and achieves tumor regression, but has no toxicity in normal mouse tissues .

Combination Therapies

- TRAIL this compound has been investigated for combination with TNF-related apoptosis-inducing ligand (TRAIL) . Studies have shown that this compound is highly synergistic with TRAIL in vitro in both TRAIL-sensitive and TRAIL-resistant cancer cell lines of breast, prostate, and colon cancer .

- Doxorubicin this compound considerably potentiated Doxorubicin-mediated anticancer activity in HCC cells . Mechanistic studies demonstrated that this compound in combination with chemotherapeutic agents resulted in enhanced activation of caspases-9, -3 and cleavage of poly ADP-ribose polymerase (PARP), and also led to decreased AKT activation .

- Adriamycin The combination of this compound and Adriamycin has been investigated for cancer treatment .

Molecular Mechanism this compound functions by targeting cellular inhibitor of apoptosis protein (cIAP)-1/2 for degradation and induces tumor necrosis factor-alpha (TNFalpha)-dependent apoptosis in tumor cells .

Limitations The single-agent activity of Smac mimetics is very limited, rational combinations represent a viable strategy for their clinical development .

Mécanisme D'action

SM-164 exerts its effects by targeting and degrading cellular inhibitor of apoptosis proteins (cIAP)-1/2 and antagonizing X-linked inhibitor of apoptosis protein (XIAP). The degradation of cIAP-1/2 leads to the activation of caspases, which are proteases that play a crucial role in the execution of apoptosis. By antagonizing XIAP, this compound releases active caspases from XIAP inhibitory binding, further promoting apoptosis . The molecular targets and pathways involved in the mechanism of action of this compound include the tumor necrosis factor (TNF) receptor-mediated apoptosis pathway and the mitochondria-mediated apoptosis pathway .

Comparaison Avec Des Composés Similaires

SM-164 est comparé à d'autres composés similaires, tels que :

SM-122 : Un mimétique de Smac monovalent qui est moins puissant que this compound pour induire l'apoptose.

BV6 : Un autre mimétique de Smac qui a montré une efficacité dans l'induction de l'apoptose dans les cellules cancéreuses.

This compound est unique dans sa structure bivalente, qui lui permet de cibler et de dégrader efficacement cIAP-1/2 et d'antagoniser XIAP, conduisant à une induction robuste de l'apoptose dans les cellules tumorales .

Activité Biologique

SM-164 is a novel bivalent Smac mimetic that has garnered attention for its potent biological activity, particularly in the context of cancer treatment. It functions primarily by antagonizing inhibitor of apoptosis proteins (IAPs), specifically cIAP-1, cIAP-2, and XIAP, thereby promoting apoptosis in tumor cells. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits a unique mechanism of action that distinguishes it from other Smac mimetics. Its bivalent nature allows for enhanced binding affinity to IAPs, leading to effective apoptosis induction. The following points summarize its mechanism:

- Antagonism of IAPs : this compound effectively degrades cIAP-1 and cIAP-2 within minutes of administration, which is crucial for overcoming apoptosis resistance in cancer cells .

- Activation of Caspases : Treatment with this compound results in the activation of key caspases (caspase-3, -8, and -9), which are essential for executing the apoptotic program .

- Tumor Regression : In vivo studies demonstrate that this compound induces significant tumor regression in xenograft models without causing toxicity to normal tissues .

In Vitro Studies

Research has shown that this compound is significantly more potent than its monovalent counterparts. For instance:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) at 1 nM |

|---|---|---|

| MDA-MB-231 | 0.001 | 32 |

| SK-OV-3 | 0.001 | 33 |

| MALME-3M | 0.001 | 37 |

These results indicate that even at low concentrations, this compound effectively induces apoptosis across various cancer cell lines .

In Vivo Studies

In animal models, particularly using MDA-MB-231 xenografts:

- Dosage : Administration of this compound at a dose of 5 mg/kg resulted in rapid degradation of cIAP-1 and activation of apoptotic pathways within hours .

- Tumor Response : Significant tumor regression was observed with minimal side effects on normal tissues, highlighting its therapeutic potential .

Case Studies

Several studies have explored the clinical implications of this compound:

- Combination Therapy with Doxorubicin :

- Impact on XIAP Silencing :

Safety Profile

Importantly, this compound has been reported to exhibit a favorable safety profile:

Propriétés

IUPAC Name |

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H84N14O6/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80)/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYDZXNSSLRFJS-IOQQVAQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H84N14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957135-43-2 | |

| Record name | SM-164 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957135432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SM-164 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2VA4GC8KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.